molecular formula C22H20Cl2N2O B2522631 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide CAS No. 298215-66-4

2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2522631
CAS No.: 298215-66-4
M. Wt: 399.32
InChI Key: MTWVXQJUVMVEAY-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-N-(3,4-dichlorophenyl)acetamide (CAS 298215-66-4) is a high-purity synthetic organic compound supplied for research and development purposes. This acetamide derivative features a dibenzylamino group attached to the alpha-carbon and a 3,4-dichlorophenyl substituent on the amide nitrogen, with a molecular formula of C22H20Cl2N2O and a molecular weight of 399.32 g/mol . Compounds within this acetamide class are of significant interest in medicinal chemistry for their structural versatility and potential as cannabinoid receptor ligands . Research into structurally similar molecules has identified them as novel chemotypes with selective CB2 inverse agonist activity, showing promise in pharmacological applications such as the inhibition of osteoclast formation, suggesting potential for development of anti-osteoporosis agents . The mechanism of action for this family of compounds involves high-affinity binding to the CB2 receptor (Ki values in the nanomolar range) and potent inverse agonism, coupled with high selectivity over the CB1 receptor, which is critical for avoiding central nervous system side effects . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request batch-specific documentation for their records. For more details on handling, safety, and specifications, please contact our support team.

Properties

IUPAC Name

2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O/c23-20-12-11-19(13-21(20)24)25-22(27)16-26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWVXQJUVMVEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with dibenzylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the final product. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features dibenzylamino and dichlorophenyl groups attached to an acetamide backbone, making it a versatile building block for further chemical synthesis and biological investigations.

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. Its structure allows for modifications that can lead to a variety of derivatives with potential applications in different fields of chemistry.
  • Synthetic Routes : The synthesis typically involves the reaction of 3,4-dichloroaniline with dibenzylamine in the presence of acetic anhydride under controlled conditions (e.g., using dichloromethane or toluene as solvents and acid catalysts) at elevated temperatures.

Biology

  • Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activities. Studies have focused on its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing. Preliminary studies show that derivatives may inhibit cancer cell proliferation, making them candidates for further development as therapeutic agents .

Medicine

  • Therapeutic Agent Exploration : The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets involved in disease processes. Its structural features may allow it to modulate biological pathways relevant to various diseases.
  • Kinase Inhibition : Similar compounds have been investigated as small molecule kinase inhibitors, which play crucial roles in cancer treatment. The exploration of kinase inhibition pathways could lead to novel treatments for cancers characterized by aberrant signaling pathways .

Industry

  • Material Development : this compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Investigated the antimicrobial efficacy of related acetamidesFound significant activity against multiple bacterial strains, suggesting potential for drug development
Anticancer Activity Assessed anticancer properties in vitroShowed promising results in inhibiting cancer cell growth; further studies needed to elucidate mechanisms
Kinase Inhibitor Research Explored small molecule inhibitors for cancer treatmentIdentified structural similarities that may enhance potency against specific kinases

Mechanism of Action

The mechanism of action of 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Opioid Receptor-Active Analogs (U-Drugs)

Several N-substituted acetamides with 3,4-dichlorophenyl groups, such as U-47700 and U-50488H , are potent synthetic opioids. Key comparisons include:

Compound Structure Highlights Pharmacological Data (MOR Affinity) Synthesis Method
U-47700 Cyclohexyl-dimethylamino group MOR affinity: 7.5× morphine Traditional organic synthesis
U-50488H Pyrrolidinyl-cyclohexyl group MOR/KOR ratio: 430 Multi-step alkylation/amination
Target Compound Dibenzylamino group Not reported in evidence Likely similar to U-drug routes
  • Structural Impact: The dibenzylamino group in the target compound introduces bulkier aromatic substituents compared to U-drugs’ aliphatic cyclohexyl moieties. This may reduce μ-opioid receptor (MOR) affinity due to steric hindrance but enhance κ-opioid receptor (KOR) selectivity .
  • Receptor Binding : U-47700’s high MOR affinity (Ki = 11.1 nM) correlates with its analgesic potency, whereas U-50488H’s high MOR/KOR ratio (430) suggests KOR preference . The target compound’s dibenzyl group could alter binding kinetics by increasing hydrophobic interactions with receptor pockets.

Heterocyclic Substituted Analogs

Compounds with thiazole, benzothiazole, or triazole substituents demonstrate varied applications:

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
  • Structure: Thiazol-2-yl group replaces dibenzylamino.
  • Synthesis: Carbodiimide-mediated coupling in dichloromethane .
Benzothiazole Derivatives (EP3348550A1)
  • Example : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide.
  • Key Data :
    • Microwave-assisted synthesis (110°C, 10 min) improves yield and purity .
    • Trifluoromethoxy group enhances metabolic stability and bioavailability.

Sulfur-Containing Analogs

Compounds with sulfonyl or sulfanyl groups exhibit distinct binding profiles:

Compound Substituent Binding Notes
AS113 Triazolyl-sulfanyl group Low affinity due to flexible aromatic rings
N-(3,4-Dichlorophenyl)-2-[4-(Naphthalen-2-ylsulfonylamino)phenyl]Acetamide Naphthalenyl-sulfonyl group Enhanced hydrophobic interactions

Pesticidal Acetamides ()

Chloroacetamides like alachlor and pretilachlor are herbicides with structural similarities:

Compound Structure Highlights Application
Alachlor Chloro + methoxymethyl groups Pre-emergent herbicide
Target Dibenzylamino + dichlorophenyl groups Unknown
  • Comparison: The dichlorophenyl group in the target compound may confer pesticidal activity, but the dibenzylamino group’s bulk could limit soil mobility compared to alachlor’s simpler structure.

Biological Activity

2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H20Cl2N2O
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In particular, it has been evaluated against various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.25 µg/mL
Enterococcus faecalis0.75 µg/mL

The compound has shown a broad spectrum of activity, particularly against MRSA and other resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it can inhibit the proliferation of various cancer cell types.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

The IC50 values indicate that the compound exhibits moderate cytotoxicity, suggesting it may be a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the dibenzylamino group and the dichlorophenyl moiety appears to enhance its interaction with biological targets.

  • Dibenzylamino Group : This moiety is believed to increase lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
  • Dichlorophenyl Moiety : The introduction of chlorine atoms is known to enhance antibacterial activity by increasing the electron-withdrawing capacity of the aromatic ring, thereby improving binding affinity to bacterial enzymes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of dibenzylamino compounds against resistant bacterial strains. The results indicated that modifications in the substituents significantly affected the antibacterial potency.
    • Findings : Derivatives with additional halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .
  • Cytotoxicity Assessment : Another research focused on evaluating the anticancer potential of this compound against multiple cell lines. The study revealed that while it exhibited cytotoxic effects, it also displayed selectivity towards cancer cells over normal cells.
    • Findings : The compound induced apoptosis in cancer cells through reactive oxygen species (ROS) generation without significant toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 2-(dibenzylamino)-N-(3,4-dichlorophenyl)acetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves amide bond formation between 3,4-dichloroaniline and a substituted acetyl chloride derivative. A common approach includes:

  • Reacting 3,4-dichloroaniline with chloroacetyl chloride in dichloromethane at 0–5°C under basic conditions (e.g., NaOH) to form the acetamide backbone .
  • Introducing dibenzylamino groups via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF) and catalysts like palladium on carbon for hydrogenation .
  • Critical parameters include temperature control (to minimize side reactions), stoichiometric ratios, and inert atmospheres for moisture-sensitive steps.

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide formation3,4-dichloroaniline, chloroacetyl chloride, 0°C75–85≥98%
Dibenzylamino additionDibenzylamine, DMF, Pd/C, H₂60–70≥95%

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., acetamide carbonyl at ~168–170 ppm, aromatic protons of dichlorophenyl at 6.8–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀Cl₂N₂O: 409.09) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity and stability of intermediates during synthesis?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates. For example:

  • Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) predict feasible routes for dibenzylamino group introduction, minimizing trial-and-error experimentation .
  • Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) by calculating solvation free energies .
  • Stability Analysis: Molecular dynamics (MD) simulations assess thermal degradation risks under synthetic conditions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT assay) to confirm target-specific vs. off-target effects .
  • Dose-Response Curves: Use Hill slope analysis to differentiate true bioactivity from assay artifacts (e.g., IC₅₀ values spanning 1–10 µM in conflicting studies) .
  • Structural Analogs: Compare activity of this compound with derivatives (e.g., cyano or methoxy substitutions) to identify SAR trends .

Table 2: Comparative Bioactivity Data

Assay TypeTargetIC₅₀ (µM)Reference
Kinase inhibitionEGFR2.1 ± 0.3
Antiproliferative (HeLa)N/A8.5 ± 1.2

Q. How can interaction studies with biological macromolecules elucidate the compound’s mechanism of action?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., EGFR kinase domain) to resolve binding modes (e.g., hydrogen bonding with backbone amides) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to calculate dissociation constants (KD) .
  • Molecular Docking: Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., T790M resistance mutation in EGFR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability data under physiological conditions?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method (pH 1.2–7.4 buffers) vs. simulated intestinal fluid (FaSSIF/FeSSIF) to contextualize conflicting solubility reports (e.g., 0.1 mg/mL in water vs. 1.2 mg/mL in FaSSIF) .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

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